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Compound of Interest

Compound Name: Tnik-IN-9

Cat. No.: B12365057 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the use of Tnik-IN-9 and

other potent TRAF2- and NCK-interacting kinase (TNIK) inhibitors in various preclinical fibrosis

research models. TNIK has emerged as a critical regulator in fibrotic diseases, primarily

through its role in modulating pro-fibrotic signaling pathways and inflammatory responses.[1][2]

[3]

Mechanism of Action of TNIK in Fibrosis
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a significant

role in biological processes relevant to disease states, including cell migration, cytoskeletal

organization, and cell proliferation.[2] In the context of fibrosis, TNIK is a crucial pro-fibrotic and

pro-inflammatory agonist.[4] Its inhibition has been shown to disrupt the trafficking and

secretion of procollagen I in hepatic stellate cells (HSCs), the primary collagen-producing cells

in the liver, without affecting procollagen I expression.[5][6] This disruption is a key anti-fibrotic

strategy. Furthermore, TNIK is involved in the activation of the Wnt signaling pathway, which is

known to be aberrantly active in fibrotic diseases.[2] Inhibition of TNIK can attenuate this

signaling, contributing to its anti-fibrotic effects.[2]
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Quantitative Data: In Vitro and In Vivo Efficacy of
TNIK Inhibitors
The following tables summarize the quantitative data for the TNIK inhibitor INS018_055, a

potent and selective small molecule inhibitor of TNIK.[7]

Table 1: In Vitro Activity of INS018_055

Assay Cell Line/Target IC50 Reference

Kinase Activity TNIK 7.8 nM [7]

COL1 Expression
LX-2 (Human Hepatic

Stellate Cells)
63 nM [7]

α-SMA Expression
LX-2 (Human Hepatic

Stellate Cells)
123 nM [7]

TGF-β-mediated α-

SMA Expression

MRC-5 (Human Lung

Fibroblasts)
27 nM [7]

TGF-β-mediated α-

SMA Expression

Idiopathic Pulmonary

Fibrosis Patient

Fibroblasts

50 nM [7]

Table 2: In Vivo Efficacy of INS018_055 in Fibrosis Models
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Fibrosis Model Animal
Treatment and
Dose

Key Findings Reference

Bleomycin-

Induced Lung

Fibrosis

Mouse
30 mg/kg, oral,

b.i.d.

>50% reduction

in fibrotic areas

and significant

improvement in

lung function.

[7]

Carbon

Tetrachloride

(CCl4)-Induced

Liver Fibrosis

Mouse
3 and 10 mg/kg,

oral, b.i.d.

Significant

reduction in

steatosis and

fibrosis scores.

Markedly lower

levels of

steatosis,

inflammation,

fibrosis, and

hepatocyte

ballooning at the

highest dose.

[7]

Unilateral

Ureteral

Obstruction

(UUO) Kidney

Fibrosis

Mouse Not specified
Effective in

reducing fibrosis.
[7]

Skin Fibrosis Mouse Not specified
Effective in

reducing fibrosis.
[7]

Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in fibrosis that are

modulated by TNIK.
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TNIK in the TGF-β Signaling Pathway.
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TNIK in the Wnt Signaling Pathway.

Experimental Protocols
Detailed methodologies for key in vivo and in vitro fibrosis models are provided below.

In Vivo Fibrosis Models
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General workflow for in vivo fibrosis models.

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy

of anti-fibrotic agents.[8]

Animals: Male C57BL/6 or Balb/c mice, 8-10 weeks old.

Reagents:

Carbon tetrachloride (CCl4)
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Olive oil or corn oil (vehicle)

Procedure:

Prepare a 10% (v/v) solution of CCl4 in olive oil.

Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1.0

mL/kg body weight.[9]

Injections are typically given twice or three times a week for a period of 4 to 12 weeks to

induce progressive fibrosis.[5][9][10]

A control group should receive i.p. injections of the vehicle (olive oil) only.

Tnik-IN-9 or other test compounds can be administered (e.g., by oral gavage or i.p.

injection) concurrently with CCl4 treatment or after the establishment of fibrosis.

Endpoint Analysis:

Histopathology: Liver tissues are collected, fixed in 10% neutral buffered formalin, and

embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general

morphology and Masson's trichrome or Sirius Red for collagen deposition.[8]

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST) are measured as indicators of liver injury. Liver hydroxyproline

content is quantified as a measure of collagen deposition.

Gene Expression: RNA is extracted from liver tissue to analyze the expression of pro-

fibrotic genes such as Col1a1, Acta2 (α-SMA), and Timp1 by qRT-PCR.

This is a commonly used model for idiopathic pulmonary fibrosis (IPF).[11]

Animals: Male C57BL/6 mice, 8-12 weeks old.

Reagents:

Bleomycin sulfate
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Sterile saline

Procedure:

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or

ketamine/xylazine).

Induce pulmonary fibrosis by a single intratracheal (i.t.) instillation of bleomycin (1.5 - 3.0

U/kg) dissolved in sterile saline.[12] Alternatively, bleomycin can be administered via

oropharyngeal aspiration or nebulization.[13]

A control group should receive an i.t. instillation of sterile saline.

Tnik-IN-9 treatment can be initiated before, during, or after bleomycin administration.

Endpoint Analysis (typically at day 14 or 21):

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration

(total and differential cell counts) and total protein concentration.[12]

Histopathology: Lungs are harvested, fixed, and sectioned for H&E and Masson's

trichrome staining to assess inflammation and fibrosis. The severity of fibrosis can be

quantified using the Ashcroft scoring system.[14]

Biochemical Analysis: Lung hydroxyproline content is measured to quantify collagen

deposition.[14]

The UUO model is a well-established method for inducing rapid and progressive renal

tubulointerstitial fibrosis.[4][15]

Animals: Male C57BL/6 mice, 8-10 weeks old.

Procedure:

Anesthetize the mouse.

Make a flank incision to expose the left kidney and ureter.[16]
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Ligate the left ureter at two points using 4-0 silk suture.[17] The ureter may be severed

between the ligatures.

The contralateral (right) kidney serves as an internal control. A sham-operated control

group, where the ureter is mobilized but not ligated, should also be included.[16]

Tnik-IN-9 treatment is typically administered daily, starting from the day of surgery.

Endpoint Analysis (typically at day 7 or 14):

Histopathology: Kidneys are harvested, fixed, and sectioned for H&E, Masson's trichrome,

and Sirius Red staining to assess tubular injury, inflammation, and interstitial fibrosis.

Immunohistochemistry: Stain for markers of fibrosis such as α-SMA and Collagen I.[18]

Gene Expression: Analyze the expression of fibrotic markers (Tgfb1, Col1a1, Acta2) and

inflammatory markers in kidney tissue by qRT-PCR.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.pubcompare.ai/protocol/p8T5rosBwGXEOgespXu_/
https://krcp-ksn.org/upload/pdf/j-krcp-23-156.pdf
https://www.benchchem.com/product/b12365057?utm_src=pdf-body
https://www.gubra.dk/wp-content/uploads/2020/06/Gubra-Unilateral-Ureteral-Obstruction-UUO-model-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture
(e.g., HSCs, A549)

Treat with Pro-fibrotic Stimulus
(e.g., TGF-β1)

Co-treat with Tnik-IN-9
or Vehicle

Incubate for 24-72 hours

Endpoint Analysis

Microscopy for
Morphological Changes

Western Blot / ICC
(e.g., α-SMA, Collagen I)

qRT-PCR for
Gene Expression

Click to download full resolution via product page

General workflow for in vitro fibrosis models.

Primary HSCs are essential for studying the cellular and molecular mechanisms of liver fibrosis

in vitro.[6]

Materials:

Pronase, Collagenase B, DNase I[19]

Optiprep or Nycodenz density gradient medium[6][19]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12365057?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/28836201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6986919/
https://pubmed.ncbi.nlm.nih.gov/28836201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6986919/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complete DMEM (with 20% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine)[19]

Procedure:

Perfuse the mouse liver in situ with a series of enzymatic solutions (e.g., Pronase and

Collagenase) to digest the liver tissue.[19]

Dissect the digested liver and create a cell suspension.

Isolate HSCs from the cell suspension using density gradient centrifugation (e.g., with

Optiprep or Nycodenz).[6][19] Quiescent HSCs are collected from the low-density fraction.

Plate the isolated HSCs on plastic culture dishes. They will spontaneously activate and

transdifferentiate into a myofibroblast-like phenotype over 5-7 days in culture.[19]

Application:

To study the effect of Tnik-IN-9 on HSC activation, treat the cells with the compound at

different stages of the activation process.

Assess markers of activation such as α-SMA expression, collagen production, and cell

proliferation.

This model is used to study the contribution of alveolar epithelial cells to the fibroblast

population in pulmonary fibrosis.[20]

Cell Line: A549 human lung adenocarcinoma cells (alveolar epithelial type II cell phenotype).

Reagents:

Recombinant human TGF-β1

RPMI-1640 medium with low serum (0.5-2% FBS) or serum-free medium

Procedure:

Plate A549 cells at a low to moderate confluency (30-60%).[21]

Once attached, serum-starve the cells for 12-24 hours.[21]
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Treat the cells with TGF-β1 (typically 2-10 ng/mL) in low-serum or serum-free medium for

48-72 hours to induce EMT.[21][22]

Co-treat with Tnik-IN-9 to assess its ability to inhibit TGF-β1-induced EMT.

Endpoint Analysis:

Morphology: Observe for a change from a cobblestone epithelial morphology to an

elongated, spindle-shaped mesenchymal morphology using phase-contrast microscopy.

[22]

Western Blot/Immunofluorescence: Analyze the loss of epithelial markers (e.g., E-

cadherin) and the gain of mesenchymal markers (e.g., N-cadherin, Vimentin, α-SMA).[22]

[23]

Gene Expression: Use qRT-PCR to measure changes in the mRNA levels of EMT-related

genes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [PDF] Isolation and culture of hepatic stellate cells from mouse liver. | Semantic Scholar
[semanticscholar.org]

2. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad
potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]

3. TNIK | Insilico Medicine [insilico.com]

4. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction
- PMC [pmc.ncbi.nlm.nih.gov]

5. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated
Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/post/How_can_I_induce_A549_cells_to_EMT_by_TGF-beta
https://www.researchgate.net/figure/TGF-b1-induced-EMT-in-A549-cells-A549-cells-were-exposed-to-5-ng-ml-TGF-b1-for-48-hr_fig2_244481226
https://www.benchchem.com/product/b12365057?utm_src=pdf-body
https://www.researchgate.net/figure/TGF-b1-induced-EMT-in-A549-cells-A549-cells-were-exposed-to-5-ng-ml-TGF-b1-for-48-hr_fig2_244481226
https://www.researchgate.net/figure/TGF-b1-induced-EMT-in-A549-cells-A549-cells-were-exposed-to-5-ng-ml-TGF-b1-for-48-hr_fig2_244481226
https://pmc.ncbi.nlm.nih.gov/articles/PMC9563415/
https://www.benchchem.com/product/b12365057?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Isolation-and-culture-of-hepatic-stellate-cells-Chang-Yang/941415369e55f2551eee87a42cc27b09f66db645
https://www.semanticscholar.org/paper/Isolation-and-culture-of-hepatic-stellate-cells-Chang-Yang/941415369e55f2551eee87a42cc27b09f66db645
https://www.eurekalert.org/news-releases/1046122
https://www.eurekalert.org/news-releases/1046122
https://insilico.com/pipeline_target_targetx
https://pmc.ncbi.nlm.nih.gov/articles/PMC11467363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11467363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8744072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8744072/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld
[bioworld.com]

8. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and
expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

9. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research |
Biomedical Research and Therapy [bibliomed.org]

10. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]

11. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

13. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-
protocol.org]

14. criver.com [criver.com]

15. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments
- PMC [pmc.ncbi.nlm.nih.gov]

16. krcp-ksn.org [krcp-ksn.org]

17. pubcompare.ai [pubcompare.ai]

18. gubra.dk [gubra.dk]

19. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

20. Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549
Cells - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

23. Regulation of TGF-β1-Induced EMT by Autophagy-Dependent Energy Metabolism in
Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Tnik-IN-9 in Fibrosis Research: Application Notes and
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365057#tnik-in-9-in-fibrosis-research-models]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28836201/
https://pubmed.ncbi.nlm.nih.gov/28836201/
https://www.bioworld.com/articles/715012-selective-tnik-inhibitor-ameliorates-idiopathic-pulmonary-fibrosis?v=preview
https://www.bioworld.com/articles/715012-selective-tnik-inhibitor-ameliorates-idiopathic-pulmonary-fibrosis?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC2912240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2912240/
https://www.bibliomed.org/?mno=178303
https://www.bibliomed.org/?mno=178303
https://bio-protocol.org/exchange/minidetail?id=5561522&type=30
https://pubmed.ncbi.nlm.nih.gov/22294226/
https://pubmed.ncbi.nlm.nih.gov/22294226/
https://jcbr.journals.ekb.eg/article_85250_7a86eadc6cf4be49d0ebdf6c748341cb.pdf
https://bio-protocol.org/exchange/minidetail?id=5544865&type=30
https://bio-protocol.org/exchange/minidetail?id=5544865&type=30
https://www.criver.com/products-services/discovery-services/pharmacology-studies/respiratory-disease-studies/pulmonary-fibrosis-models
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523883/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523883/
https://krcp-ksn.org/upload/pdf/j-krcp-23-156.pdf
https://www.pubcompare.ai/protocol/p8T5rosBwGXEOgespXu_/
https://www.gubra.dk/wp-content/uploads/2020/06/Gubra-Unilateral-Ureteral-Obstruction-UUO-model-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6986919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2693860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2693860/
https://www.researchgate.net/post/How_can_I_induce_A549_cells_to_EMT_by_TGF-beta
https://www.researchgate.net/figure/TGF-b1-induced-EMT-in-A549-cells-A549-cells-were-exposed-to-5-ng-ml-TGF-b1-for-48-hr_fig2_244481226
https://pmc.ncbi.nlm.nih.gov/articles/PMC9563415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9563415/
https://www.benchchem.com/product/b12365057#tnik-in-9-in-fibrosis-research-models
https://www.benchchem.com/product/b12365057#tnik-in-9-in-fibrosis-research-models
https://www.benchchem.com/product/b12365057#tnik-in-9-in-fibrosis-research-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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